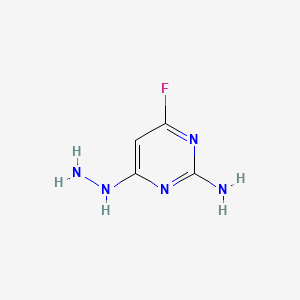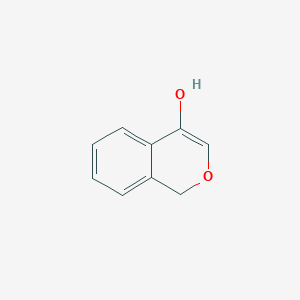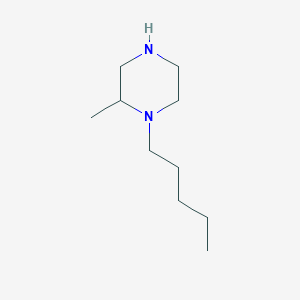
2-Methyl-1-pentylpiperazin
Übersicht
Beschreibung
2-Methyl-1-pentylpiperazine is a chemical compound with the molecular formula C10H22N2. It belongs to the class of organic compounds known as piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-pentylpiperazine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Biochemische Analyse
Biochemical Properties
2-Methyl-1-pentylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can enhance cholinergic neurotransmission . Additionally, 2-Methyl-1-pentylpiperazine can bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
2-Methyl-1-pentylpiperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-Methyl-1-pentylpiperazine can modulate the activity of neurotransmitter receptors, leading to changes in cell signaling and neurotransmission . It also affects gene expression by altering the transcriptional activity of certain genes involved in neurotransmitter synthesis and degradation . Furthermore, 2-Methyl-1-pentylpiperazine impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of 2-Methyl-1-pentylpiperazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, 2-Methyl-1-pentylpiperazine binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . It also interacts with serotonin receptors, modulating serotonin signaling pathways . These interactions result in changes in gene expression, enzyme activity, and neurotransmitter levels, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-pentylpiperazine can change over time. The compound’s stability and degradation play a crucial role in its temporal effects. Studies have shown that 2-Methyl-1-pentylpiperazine is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying 2-Methyl-1-pentylpiperazine .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-pentylpiperazine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cholinergic neurotransmission and improve cognitive function . At high doses, 2-Methyl-1-pentylpiperazine can cause toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
2-Methyl-1-pentylpiperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, 2-Methyl-1-pentylpiperazine can alter metabolic flux and metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-Methyl-1-pentylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by various transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, 2-Methyl-1-pentylpiperazine can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
2-Methyl-1-pentylpiperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct 2-Methyl-1-pentylpiperazine to specific organelles . The subcellular localization of 2-Methyl-1-pentylpiperazine can influence its interactions with biomolecules and its overall cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1-pentylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-pentylpiperazine with a suitable methylating agent, such as methyl iodide, under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the byproducts and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1-pentylpiperazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes safety and environmental considerations, ensuring that waste products are minimized and properly managed.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-pentylpiperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 2-Methyl-1-pentylpiperazine can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions typically produce reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different alkylated piperazines.
Wirkmechanismus
The mechanism by which 2-Methyl-1-pentylpiperazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperazine
1-Phenylpiperazine
2-Methylpiperazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-methyl-1-pentylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDIZEYCFFEWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667951 | |
| Record name | 2-Methyl-1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26864-98-2 | |
| Record name | 2-Methyl-1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-8-azaspiro[5.5]undecane-1,7-dione](/img/structure/B1499428.png)
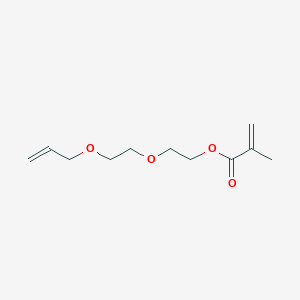
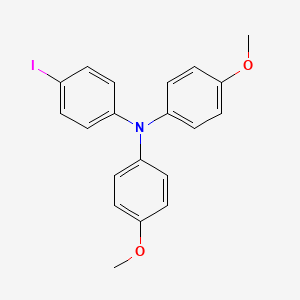


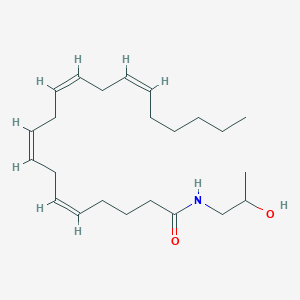
![Imidazo[1,2-a]pyrazin-2-ylmethanol](/img/structure/B1499447.png)
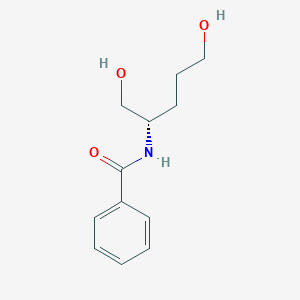


![2-((e)-2-(2-Chloro-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1499456.png)
